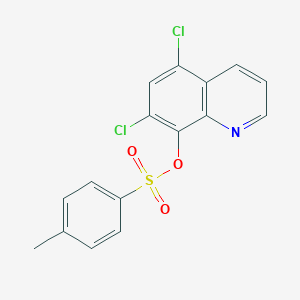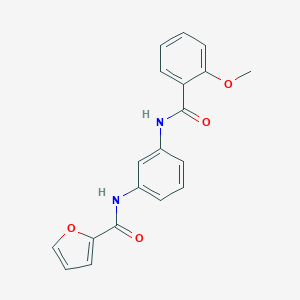
5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate, also known as quinoclamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology. Quinoclamine belongs to the family of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of bacterial cell membranes. Quinoclamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Quinoclamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases, including cancer and neurodegenerative disorders. Quinoclamine has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have antioxidant activity, which may protect cells from oxidative damage.
実験室実験の利点と制限
Quinoclamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a broad range of biological activities. However, there are also some limitations to using 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several potential future directions for research on 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate. One area of interest is the development of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate-based drugs for the treatment of bacterial infections and cancer. Another area of interest is the study of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate's effects on the immune system, as it has been shown to have anti-inflammatory activity. Additionally, further research is needed to understand the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate and its potential toxicity and side effects.
合成法
Quinoclamine can be synthesized using a variety of methods, including the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-methylbenzenesulfonic acid in the presence of thionyl chloride. The purity of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Quinoclamine has been studied extensively for its potential applications in the fields of medicine and biology. It has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Quinoclamine has also been shown to have antitumor activity against human lung cancer cells and breast cancer cells. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C16H11Cl2NO3S |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
(5,7-dichloroquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
InChIキー |
GODGVOOEVLTDJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)

![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)